molecular formula C10H6BrF B1520071 2-Bromo-1-fluoronaphthalene CAS No. 317-79-3

2-Bromo-1-fluoronaphthalene

Cat. No.: B1520071
CAS No.: 317-79-3
M. Wt: 225.06 g/mol
InChI Key: WPNSUUQOEPQDOI-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoronaphthalene is a chemical compound that belongs to the class of halogenated naphthalene . It has been widely studied due to its various applications in fields such as organic synthesis, analytical chemistry, and pharmaceutical research .


Molecular Structure Analysis

The molecular weight of this compound is 225.06 . The IUPAC name is this compound and the InChI code is 1S/C10H6BrF/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H .


Physical and Chemical Properties Analysis

This compound is a clear liquid at ambient temperature . It has a boiling point of -4 degrees and a flash point of 164/2mm .

Scientific Research Applications

Chemical Reactions and Synthesis

2-Bromo-1-fluoronaphthalene has been studied for its unique chemical behavior, especially in reactions involving metalation and electrophilic trapping. For instance, Leroux, Mangano, and Schlosser (2005) explored the reaction of 3-Bromo-1-fluoronaphthalene, derived from a 2-bromo isomer, in producing various compounds through treatments with lithium diisopropylamide, copper(II) bromide, and nitrobenzene (Leroux, Mangano, & Schlosser, 2005).

Vibrational Spectroscopy

Vibrational spectroscopy of halogenated naphthalenes, including 1-bromo 4-fluoronaphthalene, was examined by Krishnakumar, Prabavathi, and Muthunatesan (2008). Their study used FTIR and FT-Raman spectra alongside DFT (density functional theory) to interpret the spectral data (Krishnakumar, Prabavathi, & Muthunatesan, 2008).

Photoacoustic Spectroscopy

Pandey and Thakur (1980) conducted a study on the photoacoustic spectra of various naphthalenes including 2-bromo and 2-fluoronaphthalenes. Their research proposed a method for analyzing these spectra based on data from solution phase and vapor phase studies (Pandey & Thakur, 1980).

Fluorogenic Labelling

The compound 2-bromoacetyl-6-methoxynaphthalene has been investigated as a fluorogenic labelling reagent for the analysis of carboxylic acids in HPLC (high-performance liquid chromatography) applications, as reported by Gatti, Cavrini, and Roveri (1992) (Gatti, Cavrini, & Roveri, 1992).

Biological and Environmental Analysis

Kwon and Shin (2014) developed a method for determining fluoride in biological samples using gas chromatography-mass spectrometry, where derivatization with 2-(bromomethyl)naphthalene played a crucial role (Kwon & Shin, 2014).

Fungal Metabolism Studies

Cerniglia, Miller, Yang, and Freeman (1984) studied the metabolism of 1-fluoronaphthalene by the fungus Cunninghamella elegans, exploring how a fluoro substituent affects fungal metabolism, particularly in terms of oxidation and conjugation reactions (Cerniglia, Miller, Yang, & Freeman, 1984).

Safety and Hazards

2-Bromo-1-fluoronaphthalene is classified as a moderate hazard. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and is harmful if swallowed, inhaled, or in contact with skin .

Future Directions

2-Bromo-1-fluoronaphthalene has been used in studies of the effects of halogenated aromatic hydrocarbons on the environment, as well as in studies of the toxicological effects of these compounds . It has also been used in the development of new drugs, such as anti-cancer agents, and in the development of analytical techniques for the detection of halogenated aromatic hydrocarbons .

Mechanism of Action

Target of Action

It’s known that brominated and fluorinated naphthalenes are often used in organic synthesis, particularly in cross-coupling reactions .

Mode of Action

2-Bromo-1-fluoronaphthalene is likely to interact with its targets through a process known as Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used to create carbon-carbon bonds between two organic compounds. In this process, a metal catalyst, typically palladium, facilitates the coupling of an organoboron compound with a halide .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura coupling reaction, in which this compound is often involved, is a key process in the synthesis of various biologically active compounds .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including the specific biochemical pathways it affects .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it affects. As a reagent in Suzuki–Miyaura coupling, it contributes to the formation of carbon-carbon bonds, facilitating the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity in Suzuki–Miyaura coupling can be affected by the presence of other reagents, the temperature, and the pH of the environment . Additionally, safety data suggests that the compound should be handled with care to prevent harm to the environment .

Properties

IUPAC Name

2-bromo-1-fluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNSUUQOEPQDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660306
Record name 2-Bromo-1-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317-79-3
Record name 2-Bromo-1-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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